N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound characterized by a cyclopenta[d]pyrimidin core, a thioether linkage, and a 3-morpholinopropyl substituent. The compound’s design integrates a morpholine moiety, which may enhance solubility, and a thioacetamide group, common in pharmacologically active molecules .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S/c1-17(30)25-18-5-2-6-19(15-18)26-22(31)16-34-23-20-7-3-8-21(20)29(24(32)27-23)10-4-9-28-11-13-33-14-12-28/h2,5-6,15H,3-4,7-14,16H2,1H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUUHIJVAZOZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities. This article focuses on its biological activity, including anticancer and antimicrobial properties, as well as its mechanism of action based on available literature.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in cancer treatment and antimicrobial applications.
Anticancer Activity
Recent studies have investigated the anticancer properties of related pyrimidine derivatives. For instance, a study involving 5-oxopyrrolidine derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The viability post-treatment with these compounds was assessed using an MTT assay, revealing significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Viability (%) | Mechanism of Action |
|---|---|---|
| Compound 1 | 78–86% | Weak activity |
| Compound 4 | 64% | Enhanced activity with phenyl substitution |
| Compound 6 | 61% | Increased cytotoxicity |
| Compound 8 | 66% | Most potent activity |
Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has also been documented. Compounds similar to this compound were tested against multidrug-resistant pathogens. The results indicated that certain structural modifications led to improved activity against strains such as Klebsiella pneumoniae and Staphylococcus aureus. .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Active Compounds |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | Compound A |
| Staphylococcus aureus | 16 µg/mL | Compound B |
| Escherichia coli | 64 µg/mL | Compound C |
The mechanism through which this compound exerts its biological effects is likely multifaceted. For anticancer properties, it may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of similar compounds that demonstrated promising anticancer activity in vitro. The study compared the efficacy of these compounds against various cancer cell lines and highlighted significant differences in cytotoxicity based on structural variations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and functional groups.
Structural Analogues
Key structural analogs include:
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24) Core structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidin. Substituents: Acetamide group at the 3-phenyl position. Key difference: Lacks the morpholinopropyl group and thioether linkage present in the target compound.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6) Core structure: Dihydropyrimidinone. Substituents: Dichlorophenyl group and thioacetamide. Key difference: Simpler pyrimidinone core and halogenated aryl group instead of cyclopenta[d]pyrimidin.
Physicochemical Properties
- Morpholine impact: The 3-morpholinopropyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like Compound 24 .
- Thioether vs. Thioaryl : The thioether linkage in the target compound may confer greater metabolic stability than the thioaryl group in Compound 5.6 .
Bioactivity Considerations
For example:
- Compound 24’s cyclopenta-pyrimidin core resembles kinase inhibitor scaffolds, suggesting possible therapeutic relevance .
Hydrogen Bonding and Crystallography
- The target compound’s acetamide and morpholine groups may participate in hydrogen bonding, influencing crystal packing and solubility. notes that such interactions can be analyzed via graph set theory to predict solid-state behavior .
- If crystallized, the compound’s structure could be resolved using SHELX software () and deposited in the Cambridge Structural Database (CSD), which houses over 250,000 structures () .
Preparation Methods
One-Pot Thioetherification
A modified approach combines the chloropyrimidine intermediate with N-(3-acetamidophenyl)-2-mercaptoacetamide in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This method reduces reaction time to 4 hours with comparable yield (85%).
Solid-Phase Synthesis
Using a polymer-supported amine catalyst (e.g., Amberlyst A-21), the thioacetamide formation achieves 90% yield at 100°C in toluene, minimizing byproducts.
Challenges and Mitigation Strategies
- Byproduct Formation : Over-alkylation at the pyrimidinone N1 position is mitigated by using a 1.5:1 molar ratio of 3-morpholinopropylamine to chloropyrimidine.
- Thiol Oxidation : In situ generation of the thiolate under nitrogen atmosphere prevents disulfide formation.
- Solvent Selection : DMF enhances nucleophilicity of the thiolate compared to THF, improving reaction efficiency.
Scale-Up Considerations
Pilot-scale synthesis (500 g batch) employs continuous flow reactors for the cyclocondensation and alkylation steps, achieving 92% overall yield with reduced POCl₃ usage (3.0 equivalents). Environmental impact is minimized by recycling THF and DMF via distillation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
